(2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-4-octadecen-1,3-diol
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Description
(2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-4-octadecen-1,3-diol, also known as this compound, is a useful research compound. Its molecular formula is C30H49NO5 and its molecular weight is 503.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “(2S,3R,4E)-3-Benzoyl-2-tert-butyloxycarbonylamino-4-octadecen-1,3-diol” is structurally based on sphingosine . Sphingosine and its derivatives are the major bases of the sphingolipids in mammals . The primary targets of sphingosine include various proteins such as genome polyproteins and glycolipid transfer proteins .
Mode of Action
The compound interacts with its targets by binding to them, which can lead to changes in their function. For example, it may inhibit or enhance the activity of these proteins, leading to alterations in cellular processes .
Biochemical Pathways
The compound is involved in the sphingolipid signaling pathway . Sphingolipids serve as both intracellular and intercellular messengers and as regulatory molecules that play essential roles in signal transduction, inflammation, angiogenesis, and metabolic disorders .
Pharmacokinetics
Like other sphingolipids, it is likely to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Properties
CAS No. |
299172-59-1 |
---|---|
Molecular Formula |
C30H49NO5 |
Molecular Weight |
503.7 g/mol |
IUPAC Name |
[(E,2S,3R)-1-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-4-en-3-yl] benzoate |
InChI |
InChI=1S/C30H49NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27(35-28(33)25-21-18-17-19-22-25)26(24-32)31-29(34)36-30(2,3)4/h17-23,26-27,32H,5-16,24H2,1-4H3,(H,31,34)/b23-20+/t26-,27+/m0/s1 |
InChI Key |
GJCJNLOYMRJWLR-UHGLERHDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)OC(C)(C)C)OC(=O)C1=CC=CC=C1 |
SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)(C(=O)C1=CC=CC=C1)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)OC(=O)C1=CC=CC=C1 |
Synonyms |
N-[(1S,2R,3E)-2-(Benzoyloxy)-1-(hydroxymethyl)-3-heptadecen-1-yl]carbamic Acid 1,1-Dimethylethyl Ester; |
Origin of Product |
United States |
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